4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(Aminomethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H13N It is a derivative of biphenyl, featuring an aminomethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Aminomethyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above reactions, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amines.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
4’-(Aminomethyl)-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Aminomethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- **1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
- **4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid methyl ester
Uniqueness: 4’-(Aminomethyl)-[1,1’-biphenyl]-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenyl]aniline |
InChI |
InChI=1S/C13H14N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9,14-15H2 |
InChI Key |
UVCKHZBFJDZSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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